An In-depth Technical Guide to the Chemical Properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a versatile difunctional reagent. This document details its physicochemical characteristics, spectral data, synthesis, and applications, with a focus on providing practical information for laboratory use.
Chemical and Physical Properties
tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as N-Boc-ethanolamine, is a carbamate derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on an ethanolamine backbone, rendering one functional group inert while leaving the hydroxyl group available for further reaction. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biomaterials.
The key physical and chemical properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Light yellow, clear, viscous liquid | [2] |
| Boiling Point | 92 °C at 0.22 mmHg | [2] |
| Density | 1.042 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Solubility | Soluble in water, 1% acetic acid, ethyl acetate, and methanol. Sparingly soluble in chloroform. | [2] |
| pKa | 12.01 ± 0.46 (Predicted) | [2] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the structure and purity of tert-Butyl ethyl(2-hydroxyethyl)carbamate. The following sections provide an overview of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-Butyl ethyl(2-hydroxyethyl)carbamate would be characterized by the following key absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.
-
C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl groups.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the carbamate.
-
O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
Experimental Protocols
Synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate
A common method for the synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate involves the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Potassium hydrogensulfate (KHSO₄) solution (5%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated brine solution
Procedure:
-
Suspend ethanolamine and sodium hydroxide in a mixed solvent of 1,4-dioxane and water (10:1).
-
Cool the suspension to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the suspension in several portions while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Characterization Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified tert-Butyl ethyl(2-hydroxyethyl)carbamate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.[3]
¹H NMR Acquisition (General Parameters):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition (General Parameters):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
Reference: Deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
Sample Preparation and Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[5]
-
Record a background spectrum of the clean, empty crystal.[5]
-
Place a small drop of the liquid tert-Butyl ethyl(2-hydroxyethyl)carbamate directly onto the center of the ATR crystal.[5]
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[6]
Applications in Synthesis
tert-Butyl ethyl(2-hydroxyethyl)carbamate is a valuable intermediate in the synthesis of more complex molecules due to its orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions, while the hydroxyl group can undergo various transformations such as oxidation, esterification, or etherification.
A primary application is in the synthesis of phosphatidylethanolamines and ornithine.[2] In these syntheses, the Boc-protected amine allows for selective reaction at the hydroxyl group, followed by deprotection of the amine for subsequent transformations.
Visualizations
The following diagrams illustrate the synthesis and a general characterization workflow for tert-Butyl ethyl(2-hydroxyethyl)carbamate.
Caption: Synthesis workflow for tert-Butyl ethyl(2-hydroxyethyl)carbamate.
References
- 1. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2 [matrix-fine-chemicals.com]
- 2. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. researchgate.net [researchgate.net]
